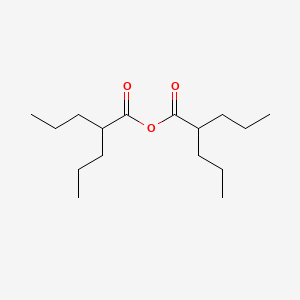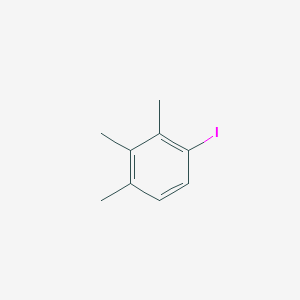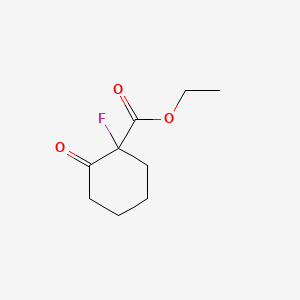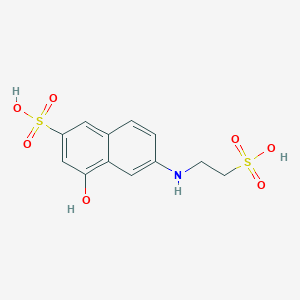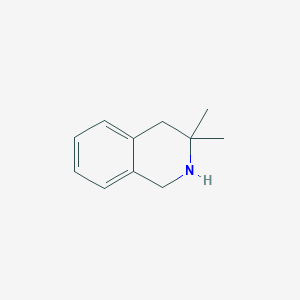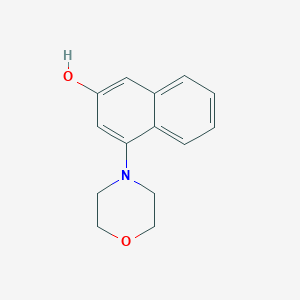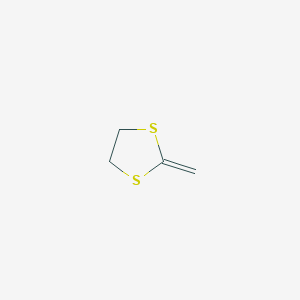
7-methoxy-1H-indole-2-carbaldehyde
Overview
Description
7-Methoxy-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 7-methoxy-1H-indole-2-carbaldehyde consists of a benzopyrrole nucleus, which is aromatic in nature due to the presence of 10 π-electrons . The structure also includes a methoxy group and a carbaldehyde group .Scientific Research Applications
Pharmacology: Antiviral and Anticancer Applications
7-methoxy-1H-indole-2-carbaldehyde shows promise in pharmacology due to its structural similarity to compounds with known biological activities . Its indole core is a key feature in many therapeutic agents, and modifications to this core can lead to potent antiviral and anticancer properties. For instance, derivatives of indole have been synthesized to inhibit tryptophan dioxygenase, a potential target for anticancer immunomodulators .
Biochemistry: Enzyme Inhibition
In biochemistry, 7-methoxy-1H-indole-2-carbaldehyde serves as a reactant in the synthesis of enzyme inhibitors . These inhibitors can be used to study enzyme function and regulation, providing insights into metabolic pathways and potential therapeutic targets.
Medicinal Chemistry: Drug Development
The compound is utilized in medicinal chemistry as a precursor for developing a variety of drugs . Its role in the synthesis of liver X receptor (LXR) agonists and EP3 receptor antagonists for prostaglandin E2 highlights its versatility in drug development.
Organic Synthesis: Heterocyclic Compound Construction
7-methoxy-1H-indole-2-carbaldehyde is instrumental in organic synthesis, particularly in constructing heterocyclic compounds present in natural products and pharmaceuticals . Its reactivity allows for the creation of complex molecules with potential biological activity.
Chemical Engineering: Process Development
In chemical engineering, this compound is involved in process development for the synthesis of pharmaceuticals and biochemicals . Its role in the preparation of various bioactive molecules underscores its importance in industrial-scale chemical processes.
Materials Science: Functional Material Synthesis
The indole derivative is explored in materials science for synthesizing functional materials . Its molecular structure can contribute to the development of new materials with specific properties for technological applications.
Environmental Science: Pollutant Degradation
Research in environmental science has looked into indole derivatives for their potential in pollutant degradation . The compound’s reactivity could be harnessed to break down harmful environmental pollutants, aiding in bioremediation efforts.
Proteomics: Protein Interaction Studies
Lastly, in proteomics, 7-methoxy-1H-indole-2-carbaldehyde is used for studying protein interactions . It can be a valuable tool in understanding the complex dynamics of protein networks within cells.
Future Directions
Indole derivatives, including 7-methoxy-1H-indole-2-carbaldehyde, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been used in the treatment of various disorders in the human body and have attracted increasing attention in recent years . Future research could focus on the synthesis of a variety of indole derivatives and screening their pharmacological activities .
Mechanism of Action
Target of Action
7-Methoxy-1H-indole-2-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been shown to have a wide range of clinical and biological applications . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These compounds can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A, suggesting that they may affect viral replication pathways .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
7-methoxy-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-5-8(6-12)11-10(7)9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXQSRRPZKDXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445311 | |
| Record name | 7-methoxy-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30464-91-6 | |
| Record name | 7-methoxy-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)
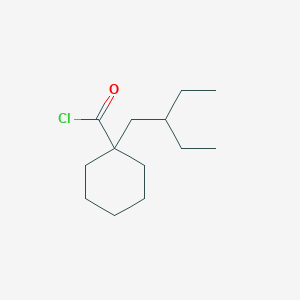

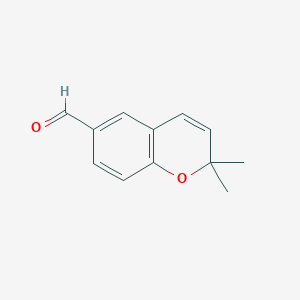

![8-Phenyl-1,4-dioxaspiro[4,5]decane](/img/structure/B1609968.png)
